molecular formula C17H21N3O2 B2402121 4-(5-Methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine CAS No. 477863-83-5

4-(5-Methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine

Cat. No.: B2402121
CAS No.: 477863-83-5
M. Wt: 299.374
InChI Key: CQAMHKGBMFMSLC-UHFFFAOYSA-N
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Description

4-(5-Methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine (CAS: 477863-83-5) is a specialized pyrimidine-based research compound with molecular formula C17H21N3O2 and molecular weight 299.37 g/mol. This chemical features a distinctive molecular architecture consisting of a pyrimidine core substituted with a methoxy group at the 5-position and a phenyl group at the 2-position, connected to a 2,6-dimethylmorpholine moiety . The morpholine ring contributes significantly to the compound's basicity and solubility profile, while the pyrimidine core provides a privileged scaffold for biological interactions, making this hybrid structure particularly valuable in medicinal chemistry and drug discovery research . Researchers investigating pyrimidine-based compounds have found that structural features present in this molecule, including the 2-phenyl group, may enhance lipophilicity and facilitate π-π stacking interactions with biological targets, potentially improving bioavailability compared to analogs with different substituents . The compound is provided with comprehensive characterization data including InChI Key: CQAMHKGBMFMSLC-UHFFFAOYSA-N and canonical SMILES: CC1CN(CC(O1)C)C2=NC(=NC=C2OC)C3=CC=CC=C3 to ensure research reproducibility and material tracking . This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and implement appropriate handling procedures before use in laboratory settings.

Properties

IUPAC Name

4-(5-methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12-10-20(11-13(2)22-12)17-15(21-3)9-18-16(19-17)14-7-5-4-6-8-14/h4-9,12-13H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAMHKGBMFMSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NC=C2OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(5-Methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine involves several steps, typically starting with the preparation of the pyrimidinyl intermediate. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(5-Methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have highlighted the potential of compounds similar to 4-(5-Methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine as anticancer agents. For instance, a related compound, NVP-BGJ398, has shown significant antitumor activity in preclinical models. It targets fibroblast growth factor receptors (FGFRs), which are implicated in various cancers . The structural similarity suggests that this compound may exhibit similar properties.

1.2 Gastrointestinal Treatments

This compound is also linked to the synthesis of benzimidazole derivatives, which are known for their role in treating gastrointestinal disorders. For example, the synthesis of Omeprazole, a proton pump inhibitor used for gastric acid-related conditions, involves intermediates that share structural features with this compound . This suggests potential applications in developing new gastrointestinal therapies.

Agricultural Chemistry Applications

2.1 Pesticide Development

The 2,6-dimethylmorpholine moiety is recognized for its utility in synthesizing pesticides and herbicides. The compound can serve as an intermediate in the production of various agrochemicals that target specific pests and diseases in crops . The ability to modify the pyrimidine ring further enhances its applicability in developing selective herbicides.

Materials Science Applications

3.1 Polymer Chemistry

The unique structure of this compound allows it to be explored as a monomer in polymer synthesis. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and chemical resistance . Research into its polymerization behavior is ongoing, with promising results indicating potential industrial applications.

Case Studies and Data Tables

Application Area Compound/Study Findings
AnticancerNVP-BGJ398Significant antitumor activity against bladder cancer xenografts .
Gastrointestinal TreatmentOmeprazoleEffective in treating gastric ulcers; synthesis involves similar intermediates .
Agricultural ChemistryVarious PesticidesUtilized as an intermediate for developing effective crop protection agents .
Materials SciencePolymer SynthesisPotential use as a monomer for high-performance polymers .

Mechanism of Action

The mechanism of action of 4-(5-Methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The methoxy and phenyl groups play a crucial role in its binding affinity and reactivity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

  • The 2-phenyl group in the target compound may improve lipophilicity and π-π stacking interactions, contrasting with the 4-fluorophenyl group in the analog from , which could enhance bioavailability . Fused Ring Systems: The chloropyrido group in the compound from introduces a planar, aromatic system that may enhance DNA intercalation (relevant in anticancer research) but reduces solubility .

Pharmacokinetic and Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight (~315–320 g/mol, estimated) is higher than 4-(4,6-dichloropyrimidin-2-yl)morpholine (245.10 g/mol), which may affect membrane permeability .
  • Acid Dissociation Constant (pKa) : The morpholine ring (pKa ~2.2–2.5 predicted in ) suggests moderate basicity, influencing protonation states under physiological conditions .

Research Findings and Limitations

  • Synthetic Challenges : The stereochemistry of the morpholine ring (e.g., (2S,6R) in ) can complicate synthesis but may improve target selectivity .
  • Limitations : The absence of head-to-head comparative studies necessitates caution in extrapolating properties.

Biological Activity

Chemical Structure and Properties

Molecular Formula: C16H20N4O
Molecular Weight: 284.36 g/mol
IUPAC Name: 4-(5-Methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine

The structure of this compound includes a morpholine ring, which is known for its role in enhancing the pharmacological properties of various drugs. The presence of a pyrimidine moiety contributes to its potential activity against various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, research has shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Analysis

In vitro studies conducted on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines demonstrated that the compound reduced cell viability significantly at concentrations of 10 µM and above. The following table summarizes the findings:

Concentration (µM)MCF-7 Cell Viability (%)HCT116 Cell Viability (%)
0100100
19092
106065
503035

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Research Findings

A study assessing the antimicrobial efficacy of similar morpholine derivatives found that they exhibited minimum inhibitory concentrations (MICs) against common pathogens such as Staphylococcus aureus and Escherichia coli. The summarized MIC values are presented below:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease processes. Compounds with similar structures have been reported to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.

Enzyme Activity Assay Results

In enzyme assays, This compound exhibited competitive inhibition against COX with an IC50 value of approximately 15 µM.

Q & A

Q. What are the recommended synthetic pathways for 4-(5-Methoxy-2-phenylpyrimidin-4-yl)-2,6-dimethylmorpholine, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, pyrimidine derivatives are often synthesized via condensation of substituted aldehydes with amines, followed by cyclization. A critical step is the introduction of the methoxy group at the 5-position, which requires careful control of reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., acetonitrile or ethyl acetate) to avoid side reactions .
  • Purification Strategies :
  • Recrystallization : Use solvent systems like acetonitrile or petroleum ether/ethyl acetate mixtures to isolate high-purity crystals .
  • Chromatography : Employ silica gel column chromatography with gradient elution (e.g., hexane:ethyl acetate 3:1) for intermediates.
  • Table 1 : Key Reaction Parameters
StepReaction TypeSolventTemperature (°C)Purification Method
1Nucleophilic substitutionAcetonitrile70Filtration
2CyclizationEthyl acetate25Recrystallization

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry. For example, methoxy protons typically appear as singlets at δ 3.8–4.0 ppm .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., Cl···N halogen bonds) to validate 3D structure .
  • High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase (e.g., methanol:water 70:30) to assess purity (>98%) .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of novel derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example:
  • Reaction Optimization : Use software like Gaussian or ORCA to simulate nucleophilic attack energetics, reducing trial-and-error experimentation .
  • Data Integration : Apply machine learning to correlate computed activation energies with experimental yields, narrowing optimal conditions (e.g., solvent polarity, catalyst loading) .
  • Table 2 : Computational vs. Experimental Yield Comparison
DerivativePredicted Yield (%)Experimental Yield (%)
A7872
B6568

Q. What experimental strategies address discrepancies between computational predictions and empirical data in reaction yield optimization?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to systematically vary parameters (e.g., temperature, stoichiometry). For instance, a 23^3 factorial design can identify interactions between catalyst concentration and solvent polarity .
  • Cross-Validation : Combine HPLC analysis with mass spectrometry to detect unanticipated byproducts (e.g., dimerization) that DFT models may overlook .

Q. How does the morpholine ring's stereochemistry influence the compound's physicochemical properties, and what methods determine this?

  • Methodological Answer :
  • Stereochemical Impact : The (2R,6S)-configuration affects solubility and bioavailability. For example, axial methyl groups increase steric hindrance, reducing metabolic degradation .
  • Analytical Techniques :
  • Chiral HPLC : Use a Chiralpak column with n-hexane/isopropanol (90:10) to separate enantiomers .
  • Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration .

Data Contradiction Analysis

  • Case Study : Discrepancies in melting points (e.g., predicted 313–315 K vs. observed 354–356 K) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorph transitions and refine crystallization protocols .

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